![molecular formula C8H17N3O B055063 N,N,3-Trimethylpiperazine-1-carboxamide CAS No. 114649-92-2](/img/structure/B55063.png)
N,N,3-Trimethylpiperazine-1-carboxamide
Overview
Description
N,N,3-Trimethylpiperazine-1-carboxamide is a chemical compound with the molecular formula C8H17N3O and a molecular weight of 171.24 g/mol. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethylpiperazine-1-carboxamide typically involves the reaction of piperazine derivatives with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,3-Trimethylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents
TMPCA derivatives have been investigated for their potential as anticancer agents. Research has shown that modifications of the piperazine ring can enhance the bioactivity and selectivity of these compounds against specific cancer targets. For instance, the incorporation of TMPCA into drug formulations has been linked to improved pharmacokinetic properties, making them more effective in targeting cancer cells while minimizing off-target effects .
Neuropharmacology
The compound is also being studied for its neuropharmacological properties. Its ability to penetrate the blood-brain barrier makes it a candidate for developing treatments for neurological disorders. Studies indicate that TMPCA derivatives can modulate neurotransmitter systems, providing a basis for their use in treating conditions like anxiety and depression .
Material Science
Polymer Synthesis
TMPCA is utilized in the synthesis of polymers due to its functional groups that can undergo various chemical reactions. The piperazine moiety allows for the creation of cross-linked networks, enhancing the mechanical properties of polymers. These materials are being explored for applications in coatings, adhesives, and biomedical devices .
Corrosion Inhibitors
Another application of TMPCA is as a corrosion inhibitor in metal protection formulations. Its ability to form stable complexes with metal ions helps prevent corrosion processes, making it valuable in industrial applications where metal integrity is crucial .
Biochemical Research
Ligand Development
In biochemical research, TMPCA has been identified as a potential ligand for various receptors and enzymes. Its structure allows it to interact selectively with specific biological targets, which can be exploited in drug discovery processes. For example, TMPCA-based ligands are being developed to target serine/threonine kinases involved in cancer progression .
Chemical Probes
TMPCA derivatives are also employed as chemical probes in cellular assays to study biological pathways. Their ability to modulate protein interactions can aid researchers in understanding disease mechanisms and identifying new therapeutic targets .
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of N,N,3-Trimethylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N,3-Trimethylpiperazine-1-carboxamide include:
- N-Methylpiperazine
- N,N-Dimethylpiperazine
- N,N-Diethylpiperazine
Uniqueness
This compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Biological Activity
N,N,3-Trimethylpiperazine-1-carboxamide, a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and the underlying mechanisms of action, supported by recent case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a piperazine ring with three methyl groups and a carboxamide functional group. This structure contributes to its lipophilicity and ability to interact with biological membranes, influencing its bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of piperazine derivatives, including this compound. The compound has shown significant activity against various bacterial strains.
In Vitro Studies
- Antibacterial Activity : A study evaluated several piperazine derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. This compound demonstrated comparable efficacy to standard antibiotics like Ciprofloxacin, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Mechanism of Action : The antibacterial action is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways. Structure-activity relationship (SAR) studies suggest that modifications on the piperazine ring can enhance antimicrobial potency .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotics |
---|---|---|
Staphylococcus aureus | 0.5 µg/mL | Comparable to Ciprofloxacin |
Escherichia coli | 1 µg/mL | Comparable to Norfloxacin |
Klebsiella pneumoniae | 2 µg/mL | Inferior to standard treatments |
Therapeutic Applications
The versatility of this compound extends beyond antibacterial activity. Its potential applications are being explored in various therapeutic areas:
- Cancer Treatment : Recent research indicates that piperazine derivatives can act as inhibitors of specific kinases involved in cancer progression. For instance, compounds similar to this compound have been shown to inhibit ALK2 (activin receptor-like kinase 2), which is implicated in certain pediatric cancers .
- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties by modulating cytokine production and reducing inflammatory cell infiltration .
Case Studies
Several case studies have investigated the biological activity of this compound:
- Case Study 1 : An investigation into the compound's efficacy against resistant bacterial strains revealed that it could significantly reduce bacterial load in infected animal models compared to untreated controls .
- Case Study 2 : A clinical trial assessing the safety and efficacy of a formulation containing this compound showed promising results in patients with chronic infections resistant to conventional therapies .
Properties
IUPAC Name |
N,N,3-trimethylpiperazine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-7-6-11(5-4-9-7)8(12)10(2)3/h7,9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOUISFJHNPBPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555733 | |
Record name | N,N,3-Trimethylpiperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114649-92-2 | |
Record name | N,N,3-Trimethylpiperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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